1,3-Dimethoxypropan-2-one

Carbonyl hydration equilibrium constant ketone electrophilicity

1,3-Dimethoxypropan-2-one (syn. 1,3-dimethoxyacetone, [M,K,M]) is a C₅ symmetrical 1,3-diether-2-ketone accessible from glycerol-derived epichlorohydrin.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 18664-32-9
Cat. No. B092439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxypropan-2-one
CAS18664-32-9
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCOCC(=O)COC
InChIInChI=1S/C5H10O3/c1-7-3-5(6)4-8-2/h3-4H2,1-2H3
InChIKeySZVHDRLVQJXQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethoxypropan-2-one (CAS 18664-32-9): Procurement & Selection Guide for a Glycerol-Derived 1,3-Diether-2-ketone


1,3-Dimethoxypropan-2-one (syn. 1,3-dimethoxyacetone, [M,K,M]) is a C₅ symmetrical 1,3-diether-2-ketone accessible from glycerol-derived epichlorohydrin [1]. The central ketone flanked by two terminal methoxy groups imparts heightened polarity, a computed dipole moment of ~4.2 D, and unique thermophysical properties that distinguish it from the corresponding 1,3-diether-2-propanol and 1,2,3-triether structural analogs [1]. Commercial lots typically carry 95–97% purity (GC/HPLC) with a molecular weight of 118.13 g·mol⁻¹ and are supplied as colorless to pale yellow liquids .

Why Acetone or Dihydroxyacetone Cannot Replace 1,3-Dimethoxypropan-2-one in Synthetic and Physical-Chemical Workflows


The β-methoxy substituents in 1,3-dimethoxypropan-2-one exert a strong electron-withdrawing inductive effect that fundamentally alters the carbonyl electrophilicity and hydration thermodynamics relative to unsubstituted acetone. Whereas acetone is almost entirely in the keto form in aqueous solution (Kh ≈ 2 × 10⁻³, <0.2% hydrate), 1,3-dimethoxyacetone exhibits a hydration equilibrium constant Kh = 0.373 at 25 °C, meaning ~27% of the molecules exist as the gem-diol at equilibrium [1]. This 187-fold enhancement in hydration propensity directly shifts the rate-determining steps of nucleophilic additions, aldol condensations, and acid-catalyzed rearrangements, making simple replacement by acetone, 1,3-dihydroxyacetone (DHA), or regioisomeric 1,1-dimethoxyacetone synthetically non-equivalent [1][2]. Additionally, the methoxy groups block the self-condensation and oligomerization pathways that complicate work with DHA, rendering the dimethoxy compound a cleaner mechanistic probe [1].

Quantitative Differentiation Evidence for 1,3-Dimethoxypropan-2-one Versus Closest Analogs


Carbonyl Hydration Equilibrium: 187‑Fold Higher Hydrate Population Than Acetone

At 25 °C in aqueous solution, 1,3-dimethoxyacetone exhibits a dimensionless hydration equilibrium constant Kh = 0.373 (≈27% hydrate at equilibrium) [1]. In contrast, acetone is >99.8% in the keto form, with a widely accepted Kh ≈ 2 × 10⁻³ [2]. The 187‑fold difference is driven by the electron‑withdrawing β‑methoxy groups that stabilize the gem‑diol through inductive polarization. The same J. Org. Chem. study also determined the hydrate pKa = 13.17 and the bisulfite addition equilibrium constant K = 880 M⁻¹ at 25 °C [1].

Carbonyl hydration equilibrium constant ketone electrophilicity

Base‑Catalyzed Aldol Dimerization: Equilibrium Constant >100‑Fold Larger Than Acetone Aldol

Under basic conditions, 1,3-dimethoxyacetone undergoes aldol dimerization with an equilibrium constant K = 10 dm³·mol⁻¹ (i.e., appreciably product‑favored) [1]. For comparison, the acetone aldol equilibrium (diacetone alcohol) is K ≈ 0.04–0.1 dm³·mol⁻¹ under analogous conditions, meaning the reaction lies heavily toward the monomer [2]. The >100‑fold enhancement for the dimethoxy ketone is directly linked to the inductive effect of the methoxy groups, which parallels the hydration equilibrium trend [1].

Aldol condensation C–C bond formation equilibrium constant

Stable Dihydroxyacetone (DHA) Surrogate: Eliminates Self‑Condensation Side Reactions

1,3-Dimethoxyacetone was explicitly selected as a "simplified model for the physiologically important compound 1,3-dihydroxyacetone" because the hydroxylic hydrogen atoms of DHA greatly multiply the possible reaction pathways and lead to uncontrolled self‑condensation [1]. In the dimethoxy analog, the methyl‑capped oxygen atoms eliminate the acidic protons responsible for oligomerization, while preserving the electronic profile of the carbonyl. The J. Org. Chem. study leveraged this feature to isolate the hydration equilibrium (Kh = 0.373) and bisulfite addition kinetics (K = 880 M⁻¹), parameters that cannot be cleanly measured with free DHA [1].

Model compound dihydroxyacetone mechanistic probe side‑reaction suppression

Superior CO₂ Physical Absorption Capacity Compared to Structurally Related Diether‑Alcohols

CO₂ absorption measurements on 1,3-dimethoxyacetone at 303.15 K under 2–10 atm CO₂ partial pressure revealed a physical solubility that is consistently higher than that of the corresponding 1,3-diether-2-propanol and 1,2,3-triether analogs [1]. The enhanced capacity is attributed to the polarity of the central ketone group (computed dipole moment ~4.2 D), which provides a stronger Lewis‑base interaction with CO₂ than the alcohol or triether oxygen centers. At T = 303.15 K and pCO₂ = 5 atm, 1,3-dimethoxyacetone absorbs approximately 1.3‑fold more CO₂ (mol CO₂ per kg solvent) than its diether‑alcohol counterpart [1].

CO₂ capture physical absorption green solvent Henry constant

Highest-Value Application Scenarios for 1,3-Dimethoxypropan-2-one Based on Quantitative Differentiation


Physical‑Organic Mechanistic Studies Requiring a Clean DHA Surrogate

For researchers quantifying carbonyl hydration equilibria, bisulfite addition kinetics, or aldol condensation thermodynamics of the glycerol‑derived ketone scaffold, 1,3-dimethoxyacetone provides the only chemically tractable model that preserves the electronic structure of 1,3-dihydroxyacetone while eliminating the hydroxyl‑driven oligomerization and autocatalysis that frustrate measurements with free DHA. The well‑characterized hydration constant (Kh = 0.373 at 25 °C) and bisulfite addition constant (K = 880 M⁻¹) enable direct computational benchmarking and kinetic modeling [1].

Synthetic Route Design Exploiting Favorable Aldol Dimerization Thermodynamics

The 100‑fold larger aldol dimerization equilibrium constant (K = 10 dm³·mol⁻¹) of 1,3-dimethoxyacetone compared to acetone allows chemists to build C‑C bonds under mild basic conditions with a thermodynamic driving force absent in simple ketones. This property is particularly advantageous for constructing poly‑oxygenated carbon frameworks in natural product synthesis or carbohydrate mimetic elaboration [2].

CO₂‑Capture Solvent Formulation Utilizing Ketone‑Enhanced Physical Solubility

Physical‑solvent CO₂ capture processes that demand higher absorption capacity than conventional diether‑alcohols can benefit from 1,3-dimethoxyacetone’s ~30% solubility advantage, attributed to the ketone dipole. This makes the compound a candidate for water‑lean, switchable‑polarity solvent formulations targeting post‑combustion CO₂ capture or biogas upgrading at moderate pressures (2–10 atm) [3].

Intermediate for Asymmetric Synthesis of O‑Protected C₃ Building Blocks

The symmetrical α,α′-dimethoxy‑ketone architecture enables enantioselective desymmetrization via enzymatic reduction or chiral‑catalyst‑mediated transformations, yielding mono‑protected glycerol derivatives that are challenging to obtain from DHA or glycerol directly. The absence of free hydroxyl groups eliminates protecting‑group manipulations and improves atom economy in downstream pharmaceutical intermediate synthesis [1].

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